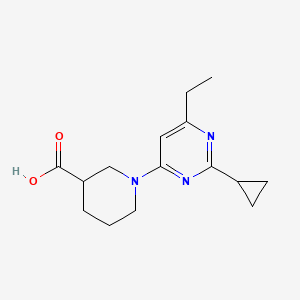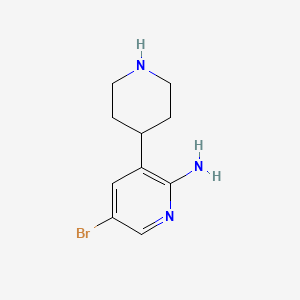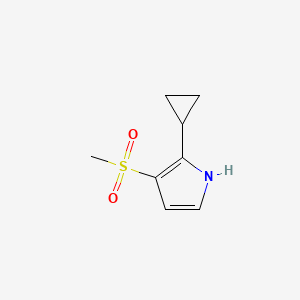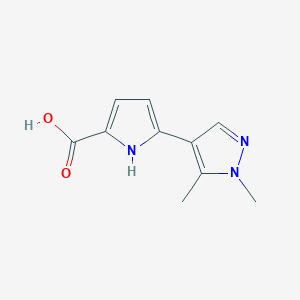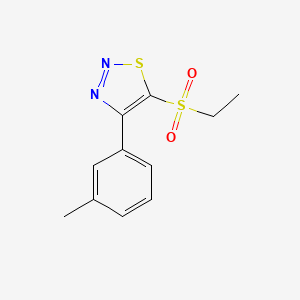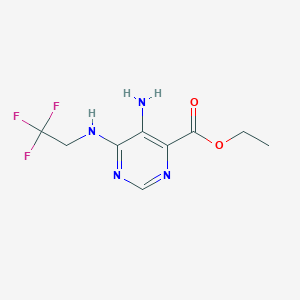
(2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid: is a chiral compound that belongs to the thiazolidine family It is characterized by the presence of a thiazolidine ring, a carboxylic acid group, and a p-tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid typically involves the reaction of p-tolylamine with a suitable thiazolidine precursor under controlled conditions. One common method involves the use of thiazolidine-4-carboxylic acid as a starting material, which is then reacted with p-tolylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid is used as a chiral building block for the synthesis of more complex molecules
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and carboxylic acid group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The p-tolyl group may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-Phenylthiazolidine-4-carboxylic acid: Similar structure but with a phenyl group instead of a p-tolyl group.
(2R)-2-(p-Methoxyphenyl)thiazolidine-4-carboxylic acid: Similar structure but with a p-methoxyphenyl group.
Uniqueness: (2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The p-tolyl group may provide additional steric and electronic effects that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C11H13NO2S |
|---|---|
Molekulargewicht |
223.29 g/mol |
IUPAC-Name |
(2R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C11H13NO2S/c1-7-2-4-8(5-3-7)10-12-9(6-15-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14)/t9?,10-/m1/s1 |
InChI-Schlüssel |
HTRWLFRKMUVNPG-QVDQXJPCSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@@H]2NC(CS2)C(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C2NC(CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15055488.png)
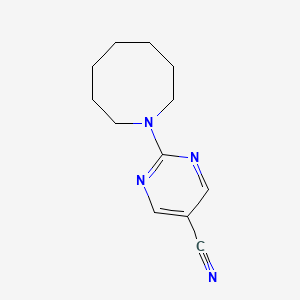
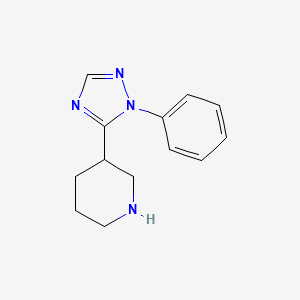
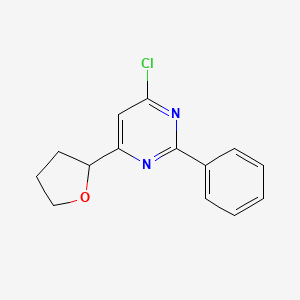
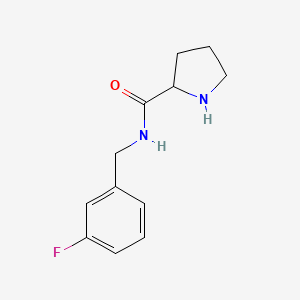
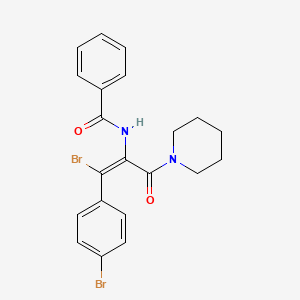

![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15055529.png)
